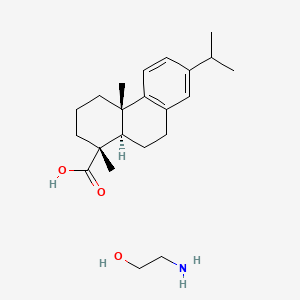

Dehydroabietic Acid 2-Aminoethanol Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydroabietic Acid 2-Aminoethanol Salt is a compound that can be separated from rosin, other rosin acids, and rosin materials either present in rosin or formed in the disproportionation of rosin . It has a molecular formula of C22H53NO3 and a molecular weight of 361.52 . The compound is produced at very high yields and purity, and contains several different functional groups, such as carboxylic acid, amine, ester, alcohol, and an aromatic group .

Synthesis Analysis

The synthesis of Dehydroabietic Acid 2-Aminoethanol Salt involves the disproportionation of rosin, where about 80-90% of the dehydroabietic acid formed is isolated as the 2-aminoethanol salt . This process is efficient and simple, allowing for the isolation of dehydroabietic acid from disproportionated rosin .Molecular Structure Analysis

The molecular structure of Dehydroabietic Acid 2-Aminoethanol Salt is characterized by several different functional groups, including carboxylic acid, amine, ester, alcohol, and an aromatic group . These functional groups are useful as the linking unit to the hydrophilic part in synthesizing surfactants .Chemical Reactions Analysis

The chemical reactions involving Dehydroabietic Acid 2-Aminoethanol Salt are primarily related to its solubility in various solvents. The solubility of dehydroabietic acid was found to be positively correlated with temperature, and it was found to be suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Physical And Chemical Properties Analysis

Dehydroabietic Acid 2-Aminoethanol Salt has a molecular weight of 361.52 . Its solubility in various solvents is influenced by temperature, and it is suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Safety and Hazards

Dehydroabietic Acid 2-Aminoethanol Salt is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .

Propriétés

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMWOHCVXJUEBA-YGJXXQMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)